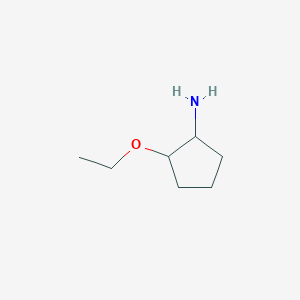

2-Ethoxycyclopentan-1-amine

Description

Structural Context within Cyclopentylamine (B150401) Chemistry

2-Ethoxycyclopentan-1-amine is a derivative of cyclopentylamine, which features a five-membered carbocyclic ring. youtube.com The core structure consists of a cyclopentane (B165970) ring substituted with an amine group (-NH2) and an ethoxy group (-OCH2CH3). The relative positioning of these two substituents on the cyclopentane ring gives rise to stereoisomers, namely cis and trans isomers, which can have distinct physical, chemical, and biological properties. The presence of the ethoxy group, a relatively small and flexible ether linkage, introduces a degree of polarity and hydrogen bond accepting capability, which complements the basic and nucleophilic nature of the primary amine. This combination of functional groups on a constrained cyclic backbone makes it a versatile building block in organic synthesis.

The fundamental properties of this compound are rooted in its constituent parts. The cyclopentylamine moiety provides a rigid scaffold that can be predictably functionalized. nih.gov The amine group serves as a key handle for a variety of chemical transformations, including acylation and alkylation. smolecule.com The ethoxy group, on the other hand, can influence the molecule's solubility and its interaction with other molecules and surfaces.

Significance of Cyclic Amine Scaffolds in Advanced Synthesis

Cyclic amines are ubiquitous and privileged structures in the realm of medicinal chemistry and materials science. acs.orgresearchgate.net Their rigid or semi-rigid frameworks provide a defined three-dimensional arrangement of functional groups, which is crucial for specific molecular recognition events, such as a drug binding to its protein target. Saturated N-heterocycles like pyrrolidines and piperidines are prevalent in a vast number of pharmaceuticals and bioactive natural products. acs.orgnih.gov

The incorporation of a cyclic amine scaffold can confer several advantageous properties to a molecule, including:

Improved Potency and Selectivity: The constrained conformation of a cyclic system can lead to a more precise fit into a biological target's binding site, enhancing potency and reducing off-target effects.

Enhanced Metabolic Stability: The cyclic nature can protect parts of the molecule from metabolic degradation, leading to a longer duration of action in a biological system.

Modulation of Physicochemical Properties: The introduction of a cyclic amine can influence a molecule's solubility, lipophilicity, and pKa, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

The development of synthetic methodologies to access diversely substituted cyclic amines is an active area of research. chemrxiv.org Strategies often focus on the late-stage functionalization of these scaffolds, allowing for the rapid generation of analog libraries for screening and optimization. nih.gov

Overview of Current Research Frontiers for this compound Derivatives

While specific research on this compound itself is not extensively documented in publicly available literature, the broader field of substituted cyclopentylamines and related cyclic amines is a hotbed of investigation. nih.govacs.org Research in this area is largely driven by the quest for new therapeutic agents and functional materials.

One major frontier is the development of novel catalysts and synthetic methods for the stereoselective synthesis of substituted cyclic amines. acs.org This includes enzymatic and transition-metal-catalyzed reactions that allow for precise control over the spatial arrangement of substituents.

Another significant area of research is the incorporation of substituted cyclopentylamine scaffolds into larger molecules to modulate their biological activity. For instance, N,2-substituted cycloalkylamines have been investigated as potent inhibitors of the norepinephrine (B1679862) transporter (NET), a key target in the treatment of depression and ADHD. nih.gov In such studies, the cyclopentylamine core is a crucial element for binding to the transporter.

Furthermore, the deconstructive functionalization of cyclic amines is an emerging strategy to create novel acyclic amine derivatives. nih.gov This approach involves the selective cleavage of C-C bonds within the ring, providing access to a wider range of chemical space. While not directly applied to this compound in the reviewed literature, such innovative methods highlight the potential for future exploration of its chemical reactivity.

The synthesis of various cyclopentylamine derivatives continues to be an active area of research, with applications ranging from fragrance components to intermediates in the preparation of complex molecular targets. researchgate.netgoogle.com

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |

| This compound | C7H15NO | 129.20 | This compound |

| 2-Methoxycyclopentan-1-amine | C6H13NO | 115.17 | 2-methoxycyclopentan-1-amine nih.gov |

| Cyclopentylamine | C5H11N | 85.15 | Cyclopentanamine |

| (1R,2R)-1-Bromo-2-ethoxycyclopentane | C7H13BrO | 193.08 | (1R,2R)-1-bromo-2-ethoxycyclopentane |

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

2-ethoxycyclopentan-1-amine |

InChI |

InChI=1S/C7H15NO/c1-2-9-7-5-3-4-6(7)8/h6-7H,2-5,8H2,1H3 |

InChI Key |

ZCWPDNKNXPVPDM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CCCC1N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxycyclopentan 1 Amine and Analogous Cyclopentylamine Derivatives

Direct Amination Strategies

Direct amination strategies involve the formation of the carbon-nitrogen bond in a single key step, typically starting from a ketone or aldehyde precursor. These methods are often favored for their efficiency and atom economy.

Reductive amination, also known as reductive alkylation, is a cornerstone method for amine synthesis. wikipedia.org It involves the reaction of a carbonyl compound, such as 2-ethoxycyclopentanone, with an amine or ammonia (B1221849) to form an intermediate imine or enamine, which is then reduced in situ to the target amine. wikipedia.orgmasterorganicchemistry.com This process avoids the isolation of the often-unstable imine intermediate. wikipedia.org

The choice of reducing agent is critical for the success and selectivity of the reaction. While powerful reductants like lithium aluminum hydride (LiAlH4) can be used, they also readily reduce the starting carbonyl compound, leading to undesired alcohol byproducts. libretexts.org Milder, more chemoselective reagents are therefore preferred. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective and mild agent for reductive aminations, tolerating a wide variety of functional groups. organic-chemistry.org Other common reagents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation over palladium, platinum, or nickel catalysts. wikipedia.orgmasterorganicchemistry.com

For the synthesis of primary amines like 2-ethoxycyclopentan-1-amine, a direct reductive amination of the corresponding ketone with ammonia is a key transformation. organic-chemistry.org To achieve high chemoselectivity for the primary amine and avoid the formation of secondary amine byproducts, specific catalytic systems have been developed. For instance, treating ketones with ammonia in the presence of titanium(IV) isopropoxide, followed by reduction with sodium borohydride (B1222165), provides primary amines in excellent yields. organic-chemistry.orgresearchgate.net Similarly, CpIr complexes have been shown to catalyze the direct reductive amination of ketones to primary amines using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.orgorganic-chemistry.org

Table 1: Selected Reagents for Reductive Amination of Ketones

| Reducing Agent/Catalyst System | Amine Source | Key Features |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Primary or Secondary Amines | Mild, selective, and tolerates many functional groups. organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Ammonia, Primary or Secondary Amines | Selectively reduces imines in the presence of carbonyls. masterorganicchemistry.com |

| H₂ / Pd, Pt, or Ni Catalyst | Ammonia, Primary or Secondary Amines | Catalytic method, often used in industrial settings. wikipedia.org |

| Ti(Oi-Pr)₄ / NaBH₄ | Ammonia | Promotes selective mono-alkylation of ammonia to yield primary amines. researchgate.net |

| CpIr complexes / Ammonium Formate | Ammonium Formate | Acts as both nitrogen and hydrogen source for primary amine synthesis. organic-chemistry.orgorganic-chemistry.org |

| 2-Picoline-borane (pic-BH₃) | Primary or Secondary Amines | Stable, effective in various solvents including water, or under solvent-free conditions. sigmaaldrich.com |

The direct alkylation of ammonia or a primary amine with an alkyl halide, such as a hypothetical 1-halo-2-ethoxycyclopentane, is a classical method for amine synthesis via nucleophilic substitution. wikipedia.org However, this approach is often complicated by a lack of selectivity. The primary amine product is itself a nucleophile and can react further with the alkyl halide, leading to the formation of secondary, tertiary, and even quaternary ammonium salts. libretexts.orgwikipedia.orgyoutube.com

Controlling the reaction to favor the desired primary amine is challenging. One common laboratory strategy to favor mono-alkylation is to use a large excess of ammonia. youtube.com With a high concentration of ammonia relative to the alkyl halide, the probability of the alkyl halide encountering an ammonia molecule is much higher than it encountering the primary amine product, thus minimizing overalkylation. youtube.com Despite this, alternative methods like the Gabriel synthesis or reductive amination are often preferred for the clean synthesis of primary amines in a laboratory setting due to their higher selectivity. libretexts.org Industrially, direct alkylation is more common, for example, in the production of ethylenediamine (B42938) from 1,2-dichloroethane (B1671644) and ammonia, where the product mixture can be separated. wikipedia.org

Asymmetric Synthesis Approaches

Creating specific stereoisomers of chiral cyclopentylamines often requires asymmetric synthesis strategies. These methods are vital when the biological activity of a molecule is dependent on its specific 3D arrangement.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines with high enantioselectivity under mild conditions. Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) catalyze the asymmetric reduction of prochiral imines or the direct reductive amination of ketones. d-nb.infonih.gov

Engineered RedAms have been developed that can efficiently couple cyclic ketones with amines to produce chiral secondary and tertiary amines. d-nb.info These enzymes can be optimized through directed evolution to enhance their activity and selectivity for specific substrates. d-nb.info Similarly, a wide range of IREDs, often sourced from metagenomic libraries, have been used for the asymmetric synthesis of N-substituted amino esters from α-ketoesters, demonstrating their versatility. nih.gov In some cases, these enzymes exhibit complementary stereoselectivity, allowing for the synthesis of either the (R) or (S) enantiomer of the product by selecting the appropriate biocatalyst. nih.gov Multifunctional biocatalysts have also been designed that can perform a conjugate reduction and a reductive amination in a single pot, further streamlining the synthesis of complex chiral amines. dicp.ac.cn

Table 2: Examples of Biocatalysts in Asymmetric Reductive Amination

| Enzyme Class | Transformation | Key Feature |

| Reductive Aminases (RedAms) | Ketone + Amine → Chiral Amine | Can be engineered to couple cyclic secondary amines with ketones. d-nb.info |

| Imine Reductases (IREDs) | α-Ketoester + Amine → Chiral N-Substituted Amino Ester | Large diversity available from metagenomics, offering access to both (R) and (S) enantiomers. nih.gov |

| Ene-Imine Reductase (EneIRED) | α,β-Unsaturated Ketone + Amine → Chiral Saturated Amine | A multifunctional biocatalyst capable of performing a cascade reaction. dicp.ac.cn |

Chemocatalytic methods provide powerful alternatives to biocatalysis for asymmetric synthesis. These strategies typically rely on either a chiral auxiliary or a chiral catalyst to control the stereochemical outcome.

A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. wikipedia.org This approach has been applied to the synthesis of cyclopentylamine (B150401) derivatives. researchgate.net For example, pseudoephedrine is a well-known practical chiral auxiliary used in various asymmetric transformations, including the synthesis of complex chiral building blocks. acs.org

Catalyst-controlled synthesis employs a small amount of a chiral catalyst to generate a chiral product from a prochiral substrate. This approach is highly atom-economical. Efficient chiral palladium catalysts have been developed for the direct diastereo- and enantioselective reductive amination of substituted cycloaliphatic ketones with primary aryl amines. rsc.org A highly diastereoselective synthesis of trans-2-substituted cyclopentylamines has been achieved through a tandem hydrozirconation/Lewis acid-mediated cyclization sequence. acs.org Furthermore, multicatalytic cascade reactions, combining a chiral secondary amine organocatalyst with an N-heterocyclic carbene (NHC) catalyst, have been used to construct functionalized cyclopentanones with high enantioselectivity, which could serve as precursors to chiral cyclopentylamines. acs.org The chirality of the catalyst can be essential not only for creating stereocenters but also for promoting challenging reactions like macrocyclizations, demonstrating the profound control a catalyst can exert over a reaction pathway. chemrxiv.orgnih.gov

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is transformed into another. fiveable.meic.ac.uk This approach provides alternative, often multi-step, pathways to target molecules when direct methods are not feasible or selective. For the synthesis of this compound, several FGI routes can be envisioned starting from a precursor like 2-ethoxycyclopentanol or 2-ethoxycyclopentanone.

One common FGI route to a primary amine involves the reduction of an azide (B81097). vanderbilt.edu

The hydroxyl group of 2-ethoxycyclopentanol can be converted into a good leaving group, such as a tosylate or mesylate.

This sulfonate ester can then undergo an Sₙ2 reaction with sodium azide to form a cyclopentyl azide.

Finally, the azide is reduced to the primary amine. This reduction can be achieved through various methods, including catalytic hydrogenation (H₂/Pd/C) or with reagents like LiAlH₄. vanderbilt.edu

Another FGI pathway proceeds through an oxime intermediate:

The starting ketone, 2-ethoxycyclopentanone, is reacted with hydroxylamine (B1172632) (H₂NOH) to form an oxime.

The oxime can then be reduced to the primary amine using reagents such as lithium aluminum hydride or catalytic hydrogenation. almerja.com

These FGI strategies circumvent the challenges of direct alkylation of ammonia and provide reliable, high-yielding routes to primary amines, including complex scaffolds like this compound. almerja.com

Table of Mentioned Compounds

| Compound Name |

| This compound |

| 2-Ethoxycyclopentanone |

| 2-ethoxycyclopentanol |

| Lithium aluminum hydride (LiAlH₄) |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) |

| Sodium cyanoborohydride (NaBH₃CN) |

| Titanium(IV) isopropoxide |

| Sodium borohydride (NaBH₄) |

| Ammonium formate |

| 1-halo-2-ethoxycyclopentane |

| Ethylenediamine |

| 1,2-dichloroethane |

| Pseudoephedrine |

| Sodium azide |

| Hydroxylamine |

Functional Group Interconversion Strategies

Conversion from Other Nitrogen-Containing Precursors (e.g., Nitriles, Amides, Nitro Compounds)

A common and versatile strategy for the synthesis of primary amines, including this compound, involves the reduction of various nitrogen-containing functional groups. These precursors, such as nitriles, amides, and nitro compounds, offer a reliable entry point to the target amine. libretexts.org

The reduction of nitriles and amides provides a direct route to amines with the same carbon skeleton. For instance, the hypothetical precursor 2-ethoxycyclopentanecarbonitrile could be reduced to this compound using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Similarly, the reduction of 2-ethoxycyclopentanecarboxamide would yield the target amine. libretexts.org These methods are widely applicable in organic synthesis for preparing primary amines.

Another significant pathway is the reduction of nitro compounds. libretexts.org The synthesis of this compound could be envisioned starting from 1-ethoxy-2-nitrocyclopentane. The reduction of the nitro group to an amine is a fundamental transformation that can be achieved using various reagents, including catalytic hydrogenation over platinum or the use of metals like iron, zinc, or tin in acidic solutions. libretexts.orgscispace.com The chemoselective reduction of nitro compounds is particularly valuable when other reducible functional groups are present in the molecule. scispace.comscihorizon.com For example, bimetallic Fe-Ni nanoparticles have been shown to be effective for the chemoselective reduction of a broad range of nitro compounds, tolerating sensitive functionalities such as halides, carbonyls, and esters. scispace.com

The choice of reducing agent and reaction conditions is crucial to ensure the desired transformation occurs without affecting other parts of the molecule, such as the ethoxy group in the target compound.

Regioselective and Chemoselective Transformations in Cyclopentane (B165970) Systems

Achieving the desired substitution pattern and avoiding unwanted side reactions are critical challenges in the synthesis of functionalized cyclopentylamines like this compound. This necessitates the use of regioselective and chemoselective reactions.

A plausible regioselective synthesis of this compound can start from cyclopentene (B43876) oxide. The reaction of cyclopentene oxide with ammonia or an amine nucleophile would proceed via a nucleophilic ring-opening mechanism. pearson.com This reaction is stereospecific and typically results in the trans addition of the nucleophile and the hydroxyl group. Subsequent etherification of the resulting 2-aminocyclopentanol (B113218) would yield the target compound. The regioselectivity of the epoxide ring-opening is crucial for obtaining the desired 1,2-disubstituted pattern.

Recent research has highlighted various strategies for the regioselective and chemoselective synthesis of functionalized cyclopentylamines. For example, iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with alkenes provides access to polyfunctionalized cyclopentylamines with good yields and diastereoselectivities. acs.orgacs.org This method is notable for its use of a low-cost catalyst and mild reaction conditions. acs.orgacs.org Another approach involves the photochemical intermolecular formal [3+2] cycloaddition between cyclopropylimines and alkenes to generate cyclopentylimines, which can then be converted to N-functionalized aminocyclopentanes. chemrxiv.org

Furthermore, the synthesis of mixed trans-4,5-diaminocyclopentenones from furfural (B47365) and two different amines, promoted by Cu(OTf)₂, demonstrates regioselective amine incorporation, providing an orthogonally protected diaminocyclopentane core. nih.gov Such strategies that control the exact placement of functional groups are essential for the unambiguous synthesis of complex molecules like this compound.

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry, aiming to reduce environmental impact and enhance safety and efficiency. rsc.orgkashanu.ac.ir The synthesis of amines, including this compound, is an area where these principles can be effectively applied.

Catalytic Methods and Atom Economy Considerations

Catalytic methods are a cornerstone of green chemistry as they can reduce energy consumption, minimize waste, and improve reaction selectivity. springernature.com The synthesis of amines through catalytic reductive amination of aldehydes and ketones is a prime example of an atom-economical process. rsc.orgtandfonline.comjocpr.com This one-pot reaction combines a carbonyl compound, an amine (or ammonia), and a reducing agent, often with a metal catalyst, to form the desired amine product, with water as the main byproduct. jocpr.com

Various catalysts have been developed for reductive amination, including those based on both precious metals like rhodium and ruthenium, and more earth-abundant metals like iron and cobalt. springernature.comuni-bayreuth.ded-nb.info For instance, an amorphous cobalt-catalyzed reductive amination using H₂ as the reductant and aqueous ammonia as the nitrogen source proceeds under mild conditions with high selectivity. organic-chemistry.org Iron-catalyzed reductive amination has also been shown to be effective for a broad scope of ketones and aldehydes, with the catalyst being reusable. d-nb.info

The concept of atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is a key metric in green chemistry. Reductive amination is inherently more atom-economical than multi-step sequences that involve protecting groups or stoichiometric reagents. organic-chemistry.org

Below is a table summarizing various catalytic systems used for the synthesis of amines, which could be analogous to the synthesis of this compound.

Table 1: Catalytic Systems for Amine Synthesis

| Catalyst System | Substrate | Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| RuCl₂(PPh₃)₃ | Aldehydes/Ketones | NH₃, H₂ | - | High | springernature.com |

| Amorphous Co particles | Aldehydes/Ketones | aq. NH₃, H₂ | - | >99% selectivity | organic-chemistry.org |

| Fe-complex on N-doped SiC | Ketones/Aldehydes | aq. NH₃, H₂ | Water | High | d-nb.info |

| Pd/C | Aldehydes/Ketones | R-NH₂, Et₃SiH | Water (nanomicelles) | High | organic-chemistry.org |

| FeCl₂·4H₂O | N-aryl cyclopropylamines | Alkenes | EtOH | Good | acs.orgacs.org |

Solvent Selection and Process Optimization

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. The ideal green solvent is non-toxic, non-flammable, readily available, and recyclable.

For amine synthesis, there is a growing trend to replace hazardous solvents like DMF, NMP, and chlorinated hydrocarbons with greener alternatives. researchgate.net Water is an excellent green solvent, and catalytic reactions in water, such as reductive amination in nanomicelles, have been successfully demonstrated. organic-chemistry.org Ethanol is another green solvent option, derived from renewable resources, and has been used effectively in reactions like the iron-catalyzed cyclization to form cyclopentylamines. acs.orgacs.org The use of solvent-free (neat) conditions is another effective strategy to minimize solvent waste. researchgate.net

Process optimization plays a crucial role in enhancing the sustainability of a chemical synthesis. This can involve optimizing reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and selectivity while minimizing energy consumption and waste generation. For example, in the synthesis of secondary amines via reductive amination, the choice of solvent can significantly impact the reaction rate and selectivity. tandfonline.com Continuous flow processes are also being developed as a safer and more scalable alternative to traditional batch synthesis, particularly for reactions with significant safety challenges. scihorizon.com

Chemical Reactivity and Mechanistic Investigations of 2 Ethoxycyclopentan 1 Amine Systems

Nucleophilic Reactivity of the Amine Moiety

The nitrogen atom of the primary amine in 2-Ethoxycyclopentan-1-amine possesses a lone pair of electrons, making it a nucleophile and a base. Its reactivity is central to the chemical behavior of the molecule.

Reactions with Carbonyl Compounds (e.g., Imine Formation)

Primary amines, such as this compound, readily react with aldehydes and ketones to form imines, also known as Schiff bases. unizin.orglibretexts.org This reaction is a cornerstone of carbonyl chemistry and proceeds through a nucleophilic addition-elimination mechanism. libretexts.org The reaction is typically acid-catalyzed and reversible. unizin.orglibretexts.org

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. unizin.orglibretexts.org Protonation of the hydroxyl group of the carbinolamine by an acid catalyst converts it into a good leaving group (water). unizin.org Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the C=N double bond of the imine. libretexts.org The optimal pH for this reaction is typically around 4-5 to ensure sufficient protonation of the carbonyl group to activate it for nucleophilic attack, without excessively protonating the amine nucleophile, which would render it non-nucleophilic. libretexts.orgpressbooks.pub

General Reaction Scheme:

R-CHO (Aldehyde) + this compound → Imine + H₂O

R₂C=O (Ketone) + this compound → Imine + H₂O

The reaction is driven to completion by the removal of water, often using a Dean-Stark apparatus or a dehydrating agent. operachem.com

Nucleophilic Substitution Reactions

The primary amine of this compound can act as a nucleophile in substitution reactions, particularly with alkyl halides and activated aryl halides.

In reactions with primary alkyl halides, the amine can undergo alkylation via an Sₙ2 mechanism. mnstate.edubyjus.com This reaction leads to the formation of secondary amines, and further alkylation to form tertiary amines and even quaternary ammonium (B1175870) salts is possible, especially with an excess of the alkyl halide. mnstate.edu To favor monosubstitution, a large excess of the amine is typically used. mnstate.edu

With activated aryl halides (e.g., those with electron-withdrawing groups ortho or para to the leaving group), nucleophilic aromatic substitution (SₙAr) can occur. nih.govgovtpgcdatia.ac.in The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. govtpgcdatia.ac.in The reactivity of aryl halides in SₙAr reactions generally follows the order F > Cl > Br > I, which is opposite to the trend in Sₙ2 reactions, because the rate-determining step is the nucleophilic attack, not the breaking of the carbon-halogen bond. govtpgcdatia.ac.innih.gov

Illustrative Nucleophilic Substitution Reactions:

| Reactant | Product Type | Mechanism |

|---|---|---|

| Primary Alkyl Halide (e.g., R-CH₂-Br) | Secondary Amine | Sₙ2 |

| Activated Aryl Halide (e.g., 2,4-Dinitrochlorobenzene) | N-Aryl Amine | SₙAr |

Amine-Carbon Dioxide Interactions and Carbamate (B1207046) Formation

Primary amines can react with carbon dioxide (CO₂) in a reversible reaction to form carbamic acids, which can then be deprotonated by another amine molecule to form a carbamate salt. nih.govutwente.nl This reaction is of significant interest in the context of CO₂ capture technologies. researchgate.net The reaction is a nucleophilic attack of the amine nitrogen on the electrophilic carbon of CO₂. researchgate.net The stability of the resulting carbamate is influenced by factors such as steric hindrance around the amine and the temperature. utwente.nl In some cases, these carbamates can be converted into cyclic carbamates, which are valuable synthetic intermediates. nih.gov

Reactivity of the Ether Functional Group

The ethoxy group in this compound is generally less reactive than the amine group. Ethers are known for their chemical stability and are often used as solvents for this reason. pressbooks.pub

Cleavage and Derivatization Reactions of the Ethoxy Moiety

The most common reaction of ethers is cleavage by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). pressbooks.pubmasterorganicchemistry.com The reaction mechanism depends on the structure of the groups attached to the ether oxygen. For an ether with a primary and a secondary alkyl group, like 2-ethoxycyclopentane, the cleavage typically proceeds via an Sₙ2 mechanism. pressbooks.pub

The first step is the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). masterorganicchemistry.com Then, the halide ion (I⁻ or Br⁻) acts as a nucleophile and attacks the less sterically hindered carbon atom. In the case of this compound, the attack would likely occur at the ethyl group, leading to the formation of iodoethane (B44018) and 2-aminocyclopentanol (B113218).

Predicted Ether Cleavage Products:

| Reagent | Major Products | Mechanism |

|---|---|---|

| Excess HI | 2-Aminocyclopentanol and Iodoethane | Sₙ2 |

Influence of the Cyclopentane (B165970) Ring on Reactivity

The cyclopentane ring influences the reactivity of the attached functional groups primarily through steric and stereoelectronic effects. Cyclopentane exists in a non-planar, puckered "envelope" conformation to relieve torsional strain that would be present in a planar structure. libretexts.orgyoutube.com

The bond angles in cyclopentane are close to the ideal tetrahedral angle of 109.5°, resulting in minimal angle strain compared to smaller rings like cyclopropane (B1198618) and cyclobutane. libretexts.orglibretexts.org This lack of significant ring strain means the cyclopentane ring itself is relatively unreactive. youtube.com

The stereochemistry of the cyclopentane ring, specifically the cis or trans relationship between the amine and ethoxy groups, will influence the accessibility of these groups to reagents. For example, in a cis isomer, both functional groups are on the same face of the ring, which could lead to intramolecular interactions or steric hindrance for an approaching reagent. In a trans isomer, the groups are on opposite faces, which might allow for more facile reactions if it reduces steric congestion. The conformation of the ring can also place the substituents in either axial or equatorial-like positions, further influencing their steric environment and reactivity.

Stereoelectronic Effects and Conformational Constraints

The cyclopentane ring is not planar and exists in dynamic equilibrium between two main puckered conformations: the envelope and the twist form. The substituents on the ring, the ethoxy and amine groups, introduce significant conformational constraints. The relative stereochemistry of these two groups (cis or trans) is a critical determinant of the molecule's preferred conformation. nih.gov In general, bulky substituents prefer to occupy equatorial-like positions to minimize steric hindrance. notesale.co.uk

Stereoelectronic effects, which involve the interaction of electron orbitals, also play a crucial role. The orientation of the nitrogen atom's lone pair of electrons and the polar C-O bond of the ethoxy group can influence the stability of the transition states in reactions. For instance, the alignment of the nitrogen lone pair with the anti-bonding orbital of an adjacent bond can facilitate certain reaction pathways. The twisted conformation of the five-membered ring is a known structural feature in similar heterocyclic systems, influencing molecular packing and intermolecular interactions. acs.org

Ring-Opening and Ring-Transformation Reactions

While this compound is a stable compound, its synthesis often involves ring-opening reactions of precursors like epoxides. The reaction of an epoxide with an amine is a fundamental method for producing β-amino alcohols. rsc.org In a related context, the synthesis of the 2-ethoxycyclopentyl structure can be achieved through the ring-opening of cyclopentene (B43876) oxide. This reaction is crucial as it establishes the 1,2-disubstituted pattern. jsynthchem.com

These reactions are often regioselective, with the nucleophile (e.g., an amine) attacking the less sterically hindered carbon of the epoxide ring, particularly under basic or neutral conditions. jsynthchem.com In acidic environments, the reaction may proceed through a more carbocation-like transition state, influencing the regiochemical outcome. jsynthchem.com Furthermore, derivatives of this system, such as (1R,2R)-1-Bromo-2-ethoxycyclopentane, can undergo subsequent reactions like nucleophilic substitution or E2 elimination, which can be considered transformations of the ring system. evitachem.com

Table 1: Representative Ring-Opening Reaction for Synthesis of β-Amino Alcohols This table illustrates a general, analogous reaction, as specific data for this compound is not available.

| Epoxide Substrate | Nucleophile | Catalyst/Conditions | Primary Product | Key Feature |

|---|---|---|---|---|

| Cyclohexene Oxide | Aniline | Graphene Oxide, Solvent-Free | 2-(Phenylamino)cyclohexan-1-ol | High regioselectivity and efficiency under metal-free conditions. researchgate.net |

| Styrene Oxide | Piperidine | Acetic Acid, Solvent-Free | 1-Phenyl-2-(piperidin-1-yl)ethan-1-ol | Acid-mediated process providing high yields. rsc.org |

| 1,2-Epoxyhexane | Morpholine | Dinuclear Copper Complexes | 1-(Morpholin-4-yl)hexan-2-ol | Regiochemistry is dependent on the electronic features of the epoxide. researchgate.net |

Kinetics and Thermodynamics of Amine Transformations

The transformation of amines is a cornerstone of organic synthesis, governed by precise kinetic and thermodynamic principles. The dehydrogenation of amines to imines, for instance, involves the transfer of two hydrogen ions (a hydride and a proton), and its feasibility can be evaluated through thermodynamic parameters like Gibbs free energy (ΔG). nih.govsemanticscholar.org

Table 2: Example Thermodynamic Parameters for Amine Dehydrogenation This table presents generalized thermodynamic concepts applicable to amine transformations.

| Transformation | Thermodynamic Parameter | Significance |

|---|---|---|

| Amine (XH₂) → Imine (X) + H₂ | Gibbs Free Energy of Dehydrogenation (ΔG) | Indicates the spontaneity of the reaction. A negative value suggests a thermodynamically favorable process. nih.govsemanticscholar.org |

| Amine (XH₂) → Protonated Imine (XH⁺) + H⁻ | Gibbs Free Energy of Hydride Release (ΔGH⁻R) | Describes the thermodynamic driving force for the initial step of releasing a hydride ion. nih.gov |

| Protonated Imine (XH⁺) ⇌ Imine (X) + H⁺ | pKa of Protonated Imine | Measures the acidity of the protonated imine, influencing the equilibrium of the final deprotonation step. nih.gov |

Elucidation of Reaction Mechanisms and Intermediates

The transformation of amines can proceed through several mechanistic pathways involving distinct intermediates. For primary amines like this compound, reaction with nitrous acid can generate a diazonium ion. msu.edu These diazonium species are valuable intermediates in synthesis, allowing the amine group to be replaced by a wide variety of nucleophiles. msu.edu

In many oxidative transformations of amines, imines are key reaction intermediates. shd-pub.org.rs For example, the condensation of a secondary amine with an aldehyde or ketone typically forms an iminium ion, which is then attacked by a nucleophile in classic reactions like the Mannich or Strecker reactions. nih.gov However, recent studies have shown that azomethine ylides can also be crucial intermediates in redox-neutral C-H functionalization reactions of amines. nih.gov In some cases, the amine can act not only as a reactant but also as a catalyst, proceeding through intermediates like enamines. d-nb.info

Table 3: Common Intermediates in Amine Transformation Reactions

| Intermediate | Generating Reaction Type | Subsequent Reaction | Reference |

|---|---|---|---|

| Iminium Ion | Condensation of amine with a carbonyl compound | Nucleophilic attack | nih.govbyjus.com |

| Imine | Oxidation/dehydrogenation of an amine | Hydrolysis or reduction | shd-pub.org.rsfiveable.me |

| Diazonium Ion | Reaction of primary amine with nitrous acid | Nucleophilic substitution (loss of N₂) | msu.edu |

| Azomethine Ylide | Condensation of amine with a carbonyl, followed by isomerization | [3+2] cycloadditions or C-H functionalization | nih.gov |

| Enamine | Reaction of a ketone with a secondary amine | Acts as a nucleophile for alkylation or acylation | d-nb.info |

Determination of Rate Constants and Reaction Pathways

Understanding reaction pathways requires the determination of rate constants and the formulation of a rate law. Kinetic experiments typically involve measuring the reaction rate while varying the concentration of reactants. The relationship between concentration and rate defines the order of the reaction with respect to each component. rug.nl For the reaction of amines with other molecules, second-order rate constants are frequently determined by observing the reaction under pseudo-first-order conditions and dividing the observed rate constant by the concentration of the unprotonated amine. sci-hub.box

A Brønsted relationship, which plots the logarithm of the rate constant (log k) against the pKa of the amine, can reveal details about the mechanism. sci-hub.box A change in the slope of the Brønsted plot can indicate a shift in the rate-determining step of the reaction. For example, in the aminolysis of maleic anhydride, the mechanism for less basic amines involves a rate-determining proton transfer, while for more basic amines, the formation of the tetrahedral intermediate becomes the slowest step. sci-hub.box

Table 4: Factors Influencing Rate Constants in Amine Reactions (Based on Analogous Systems)

| Factor | Effect on Reaction Rate | Example System | Reference |

|---|---|---|---|

| Amine Basicity (pKa) | Higher basicity generally leads to a faster rate, but the relationship can be non-linear (Brønsted plot). | Aminolysis of maleic anhydride. sci-hub.box | sci-hub.box |

| Amine Concentration | Reaction rate typically increases with concentration, defining the reaction order. | Reaction of CO₂ with alkanolamines. rug.nl | rug.nl |

| Temperature | Higher temperature increases the rate constant (Arrhenius relationship). | Reaction of OH radicals with methylamine. ccsnorway.com | ccsnorway.com |

| Solvent | Solvent polarity and hydrogen bonding ability can stabilize or destabilize transition states, affecting the rate. | General principles of organic reactions. |

Stereochemical Investigations of 2 Ethoxycyclopentan 1 Amine

Chirality and Stereoisomerism in Cyclopentane (B165970) Derivatives

Cyclopentane rings, particularly when substituted, are rich in stereochemical diversity. The non-planar nature of the cyclopentane ring gives rise to various conformational isomers. When substituents are introduced, as in 2-ethoxycyclopentan-1-amine, multiple stereocenters can be generated, leading to the possibility of diastereomers and enantiomers. Chiral cyclopentane units with adjacent stereogenic centers are significant structural motifs found in numerous natural products and biologically active molecules. acs.org The development of methods for the efficient and stereocontrolled synthesis of such derivatives is an active area of chemical research. acs.orgorganic-chemistry.org

Absolute and Relative Stereochemistry of the Amine and Ether Centers

The compound this compound possesses two chiral centers: one at the carbon atom bearing the amino group (C1) and another at the carbon atom with the ethoxy group (C2). This results in the potential for four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) pair are enantiomers, as are the (1R,2S) and (1S,2R) pair. The relationship between any other pairing is diastereomeric.

Absolute configuration provides an unambiguous description of the three-dimensional arrangement of the substituents at a chiral center, typically designated as R or S. libretexts.orgunacademy.com In contrast, relative configuration describes the spatial relationship between two or more stereocenters within the same molecule, often denoted by prefixes such as cis or trans. libretexts.orgyoutube.com For this compound, the trans isomers would be the (1R,2S) and (1S,2R) enantiomeric pair, while the cis isomers would be the (1R,2R) and (1S,2S) enantiomeric pair. The determination of the absolute configuration often requires techniques like X-ray crystallography or comparison with known chiral compounds, whereas relative stereochemistry can often be deduced from spectroscopic data or reaction mechanisms. libretexts.org

The nitrogen atom of the primary amine group in this compound is not considered a stable stereocenter under normal conditions due to rapid pyramidal inversion. libretexts.orgvaia.com

Conformational Analysis and Dynamics

The five-membered ring of this compound is not planar. libretexts.orglibretexts.org To alleviate torsional strain that would be present in a planar conformation, cyclopentane and its derivatives adopt puckered conformations. libretexts.orgchemistrytalk.orglibretexts.org

Pyramidal Inversion of the Nitrogen Center

The nitrogen atom in a primary amine like this compound has a lone pair of electrons and is typically sp³ hybridized, resulting in a trigonal pyramidal geometry. jove.com When the three groups attached to the nitrogen are different, the nitrogen can be a chiral center. However, for most acyclic and many cyclic amines, the two enantiomeric forms rapidly interconvert through a process called pyramidal inversion. libretexts.orgvaia.comopenstax.org This inversion proceeds through a planar, sp²-hybridized transition state. jove.com

The energy barrier for this inversion in simple amines is relatively low, approximately 25 kJ/mol, allowing for rapid interconversion at room temperature. vaia.comjove.com This rapid inversion prevents the resolution of the amine's enantiomers. libretexts.org While incorporating the nitrogen into a small ring, like in aziridine, can significantly slow the rate of inversion due to increased ring strain in the planar transition state, the barrier in a five-membered ring like pyrrolidine (B122466) is less affected and still rapid. vaia.com Therefore, the nitrogen atom in this compound is not a stable stereocenter.

Table 1: Energy Barriers for Pyramidal Inversion in Selected Amines

| Amine | Inversion Barrier (kJ/mol) |

| Ammonia (B1221849) | ~25 vaia.com |

| Dimethylamine | 23 vaia.com |

| Aziridine | 80 vaia.com |

This table illustrates the effect of ring strain on the energy barrier for nitrogen inversion.

Ring Conformations and Conformational Interconversions

Cyclopentane exists in two primary, low-energy, non-planar conformations: the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry). lumenlearning.comstackexchange.comscribd.com In the envelope conformation, four of the carbon atoms are coplanar, with the fifth atom out of the plane. libretexts.orglumenlearning.com The half-chair conformation has three atoms in a plane, with the other two displaced on opposite sides of the plane. scribd.com

For unsubstituted cyclopentane, the energy difference between these two conformations is very small, and they rapidly interconvert through a process called pseudorotation. lumenlearning.comstackexchange.com However, the presence of substituents, such as the ethoxy and amine groups in this compound, will influence the conformational equilibrium. The substituents will preferentially occupy positions that minimize steric interactions. In substituted cyclopentanes, the envelope conformation is often slightly more stable. stackexchange.com The bulkier substituents will tend to occupy the equatorial-like positions to reduce steric strain. lumenlearning.com The exact preferred conformation and the energy barriers between them would depend on the relative stereochemistry (cis or trans) of the substituents.

Table 2: Comparison of Cyclopentane Conformations

| Conformation | Key Features | Relative Energy (unsubstituted) |

| Planar | High torsional strain | ~5 kcal/mol higher than bent conformations stackexchange.com |

| Envelope | Four carbons in a plane, one out of plane. libretexts.org | Lowest energy conformation chemistrytalk.orglumenlearning.com |

| Half-chair | Three carbons in a plane, two on opposite sides. scribd.com | Slightly higher in energy than envelope (~0.5 kcal/mol) stackexchange.com |

Asymmetric Induction and Stereocontrol in Synthetic Applications

The chiral centers in this compound can be used to direct the formation of new stereocenters in subsequent reactions, a process known as asymmetric induction. msu.edu This is a fundamental concept in the synthesis of enantiomerically pure compounds, which is particularly important in medicinal chemistry.

Diastereoselectivity and Enantioselectivity in Formation of Derivatives

The synthesis of substituted cyclopentane derivatives often focuses on controlling both diastereoselectivity and enantioselectivity. organic-chemistry.orgresearchgate.netnih.gov For instance, the reductive amination of a racemic 2-ethoxycyclopentanone with a chiral amine could proceed with diastereoselectivity, leading to an unequal mixture of diastereomeric products. researchgate.net Subsequent removal of the chiral auxiliary can then yield an enantiomerically enriched this compound.

Similarly, in reactions involving a chiral derivative of this compound, the existing stereocenters can influence the stereochemical outcome of the reaction. For example, if the amine is acylated with a prochiral reagent, the (1R,2R) and (1S,2S) enantiomers will react at different rates with a chiral acylating agent (kinetic resolution) or produce diastereomeric products. The stereochemical bias, or diastereoselectivity, is determined by the steric and electronic interactions in the transition state, which are influenced by the specific conformations of the cyclopentane ring and the nature of the substituents. msu.edu The development of catalytic asymmetric methods is crucial for synthesizing specific stereoisomers of highly substituted cyclopentanes with high enantioselectivity. nih.govnih.govrsc.orgnih.govrsc.org

Computational Chemistry and Molecular Modeling of 2 Ethoxycyclopentan 1 Amine Systems

Electronic Structure Analysis and Reactivity Prediction

Computational analysis of a molecule's electronic structure is fundamental to predicting its chemical behavior. For 2-Ethoxycyclopentan-1-amine, methods such as Density Functional Theory (DFT) are employed to calculate the distribution of electrons within the molecule, which in turn governs its reactivity. These calculations provide insights into which parts of the molecule are likely to act as nucleophiles or electrophiles and how it might interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.orgwpmucdn.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller energy gap suggests that the molecule can be more easily excited, implying higher reactivity. For this compound, the lone pairs of electrons on the nitrogen and oxygen atoms would significantly contribute to the HOMO, making these sites nucleophilic. A computational study would precisely calculate these energy levels.

Table 1: Illustrative Frontier Orbital Energies for this compound This table presents hypothetical data that would be obtained from a DFT calculation.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -8.50 | Highest Occupied Molecular Orbital; associated with nucleophilicity (primarily on the N and O atoms). |

| LUMO | +1.25 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| HOMO-LUMO Gap | 9.75 | Indicator of chemical stability and reactivity. |

The distribution of charge within a molecule dictates its electrostatic interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution. libretexts.org These maps are generated by calculating the electrostatic potential at the surface of the molecule. researchgate.net

In an MEP map, regions of negative electrostatic potential, typically colored red or yellow, indicate an abundance of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and are prone to nucleophilic attack. youtube.com For this compound, the MEP would show negative potential around the nitrogen of the amine group and the oxygen of the ethoxy group due to their high electronegativity and lone pairs. Positive potential would be expected around the hydrogen atoms of the amine group. researchgate.net

Another method to analyze charge distribution is through the calculation of atomic charges, such as Mulliken charges. This approach assigns a partial charge to each atom in the molecule, providing a quantitative measure of local electron density.

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in this compound This table presents hypothetical data derived from a quantum chemical calculation.

| Atom | Element | Mulliken Charge (a.u.) | Implication |

|---|---|---|---|

| N1 | Nitrogen | -0.75 | High electron density; nucleophilic center. |

| H(N) | Hydrogen (on N) | +0.35 | Electron deficient; potential H-bond donor. |

| O1 | Oxygen | -0.60 | High electron density; nucleophilic center. |

| C1 (bonded to N) | Carbon | +0.15 | Slightly electron deficient due to bonding with N. |

Simulations of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for simulating the entire course of a chemical reaction. By mapping the potential energy surface (PES), researchers can identify the most likely pathway a reaction will follow, including the structures of any intermediates and transition states. researchgate.net

Quantum chemical calculations, particularly using DFT, can elucidate complex reaction mechanisms by locating the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.netrsc.org The energy difference between the reactants and the transition state is the activation energy (Ea), which is a primary determinant of the reaction rate.

For this compound, a primary amine, a common reaction would be nucleophilic attack on an electrophilic center. researchgate.net A computational study could model this process, for instance, its reaction with an alkyl halide. The calculations would reveal the geometry of the transition state, showing the simultaneous breaking and forming of bonds, and provide the activation energy, indicating how fast the reaction would proceed under given conditions. researchgate.net

Table 3: Illustrative Energy Profile for a Hypothetical SN2 Reaction of this compound This table presents a hypothetical reaction energy profile calculated using DFT.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + CH₃Cl | 0.0 |

| Transition State | [C₅H₉(OEt)NH₂---CH₃---Cl]‡ | +22.5 |

Conformational Landscape Exploration and Energetics

Molecules that are not rigid can exist in various spatial arrangements known as conformations. Conformational analysis involves identifying the different possible conformers of a molecule and determining their relative stabilities (energies). lumenlearning.com The preferred conformation can significantly influence a molecule's physical properties and biological activity.

Ab initio and DFT methods are the primary computational tools for exploring the conformational landscape of a molecule. researchgate.netmdpi.com For this compound, conformational flexibility arises from the puckering of the cyclopentane (B165970) ring (which can adopt envelope or twist conformations), rotation around the C-N and C-O single bonds, and the relative orientation (cis or trans) of the amine and ethoxy substituents.

A computational study would perform a systematic search of the potential energy surface to locate all stable conformers (energy minima). The relative energies of these conformers are then calculated to determine their population distribution at a given temperature. Such studies can identify the most stable, lowest-energy conformation that the molecule is most likely to adopt. nih.govuwlax.edu

Table 4: Illustrative Relative Energies of this compound Conformers This table shows hypothetical relative energies for different spatial arrangements, as would be calculated by DFT.

| Conformer Description (trans isomer) | Cyclopentane Puckering | Relative Energy (kcal/mol) |

|---|---|---|

| Amine (Equatorial), Ethoxy (Equatorial) | Twist | 0.00 (Global Minimum) |

| Amine (Axial), Ethoxy (Equatorial) | Envelope | +1.85 |

| Amine (Equatorial), Ethoxy (Axial) | Envelope | +2.10 |

In Silico Screening and Design of Related Amine Molecules

The computational investigation of this compound serves as a foundational step for the in silico screening and rational design of novel, related amine molecules with potentially enhanced properties. This approach leverages computational tools to predict the biological activity and physicochemical characteristics of virtual compounds, thereby prioritizing synthetic efforts and accelerating the discovery of new chemical entities. The process typically involves the generation of a virtual library of analogs, followed by computational screening and lead optimization.

A virtual library of molecules related to this compound can be constructed by systematically modifying its core structure. These modifications can include:

Alterations to the Alkoxy Group: The ethoxy moiety can be replaced with other alkoxy groups of varying chain lengths and branching (e.g., methoxy, propoxy, isopropoxy) to probe the effect of steric bulk and lipophilicity on target binding.

Substitution on the Cyclopentane Ring: Introduction of various substituents (e.g., hydroxyl, methyl, fluoro) at different positions on the cyclopentane ring can influence the molecule's conformation and interaction with biological targets.

Modification of the Amine Group: The primary amine can be derivatized to secondary or tertiary amines with different alkyl or aryl substituents to modulate basicity and hydrogen bonding capacity.

Once the virtual library is generated, computational screening methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be employed. Molecular docking simulates the binding of each virtual analog to a specific biological target, providing an estimate of the binding affinity. QSAR models, on the other hand, use statistical methods to correlate the chemical structure of molecules with their biological activity.

For instance, a hypothetical in silico screening of this compound analogs could be performed against a chosen protein target. The results of such a study can be tabulated to compare the predicted binding affinities and key molecular descriptors of the designed analogs.

| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | LogP | Molecular Weight (g/mol) |

|---|---|---|---|---|

| ECPA-001 | Parent (this compound) | -6.5 | 1.8 | 129.22 |

| ECPA-002 | Methoxy substitution | -6.2 | 1.5 | 115.19 |

| ECPA-003 | Propoxy substitution | -6.8 | 2.1 | 143.25 |

| ECPA-004 | 4-Fluoro substitution | -6.7 | 1.9 | 147.21 |

| ECPA-005 | N-methyl substitution | -6.6 | 2.0 | 143.25 |

Following the initial screening, promising candidates can be further optimized in silico. This may involve fine-tuning the structure of a lead compound to improve its predicted activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. For example, if an analog shows high binding affinity but poor predicted oral bioavailability, further modifications can be made to enhance its drug-like properties.

The research findings from such computational studies can guide the synthesis of a smaller, more focused library of compounds for experimental validation. This iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery and materials science.

| Compound ID | Predicted Property | Value | Method |

|---|---|---|---|

| ECPA-003 | Binding Affinity | -6.8 kcal/mol | Molecular Docking |

| ECPA-003 | Aqueous Solubility | -2.5 logS | QSAR |

| ECPA-004 | Binding Affinity | -6.7 kcal/mol | Molecular Docking |

| ECPA-004 | Blood-Brain Barrier Permeability | High | QSAR |

| ECPA-005 | Binding Affinity | -6.6 kcal/mol | Molecular Docking |

Advanced Characterization Techniques for Research on 2 Ethoxycyclopentan 1 Amine

Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal tool for assessing the purity of volatile compounds like 2-Ethoxycyclopentan-1-amine and confirming its identity. nist.gov The sample is first vaporized and separated from any impurities on a GC column. The eluted compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the molecular ion (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ions that form a characteristic pattern. This fragmentation pattern can be used to deduce the structure of the molecule. For this compound, common fragmentation pathways would likely involve the loss of the ethoxy group or cleavage of the cyclopentane (B165970) ring.

Table 3: Hypothetical GC-MS Data for this compound

| Parameter | Expected Value/Observation |

|---|---|

| Retention Time (GC) | Dependent on column and conditions |

| Molecular Ion (M⁺) | m/z = 129.21 (for C₇H₁₅NO) |

For the analysis of this compound in more complex matrices, such as biological fluids or reaction mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice. chromatographyonline.combu.edu LC separates the components of the mixture in the liquid phase, which is then introduced into the mass spectrometer. scispace.com Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and sensitivity. In an MS/MS experiment, the molecular ion of the target compound is selected, fragmented, and the resulting fragment ions are detected. This process, known as multiple reaction monitoring (MRM), is highly selective and allows for the accurate quantification of the analyte even at very low concentrations in a complex background. nih.gov

Imaging Mass Spectrometry (IMS) is a cutting-edge technique that allows for the visualization of the spatial distribution of molecules within a sample, such as a biological tissue section. researchgate.netwaters.comaustrian-bioimaging.atazolifesciences.com Techniques like Desorption Electrospray Ionization (DESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate ions directly from the surface of the sample. metwarebio.com The mass spectrometer then records the mass spectra at thousands of discrete locations (pixels) across the sample surface. By plotting the intensity of the ion corresponding to this compound at each pixel, a detailed map of its distribution within the sample can be created. researchgate.netmetwarebio.com This would be particularly valuable in pharmaceutical research to study the localization of the compound or its metabolites in target tissues. azolifesciences.com

Diffraction Methods

Diffraction methods are instrumental in determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the pattern of scattered radiation, researchers can deduce detailed structural information.

X-ray Crystallography for Solid-State Structure Determination

For a molecule like this compound, which contains two chiral centers, X-ray crystallography can unequivocally determine the relative stereochemistry of the ethoxy and amine groups (i.e., whether they are cis or trans to each other). Furthermore, if a single enantiomer is crystallized, its absolute configuration can be determined, often through the use of anomalous dispersion effects. csic.es

The process begins with the growth of a high-quality single crystal, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a monochromatic X-ray beam. azom.com The diffraction data is collected on a detector as the crystal is rotated through various angles. azom.com Sophisticated software is then used to solve the "phase problem" and generate the final structural model. csic.eswordpress.com

Below is a table representing typical crystallographic data that would be obtained from an X-ray analysis of a derivative of this compound.

| Parameter | Example Value | Description |

|---|---|---|

| Chemical Formula | C7 H15 N O | The elemental composition of the molecule. |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The space group defines the crystal's symmetry elements. |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95° | The lengths of the sides of the unit cell and the angle between them. |

| Volume | 845 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Chromatographic and Separation Science Enhancements

Chromatography is an essential tool for the separation, identification, and quantification of chemical compounds. For a substance like this compound, advanced chromatographic techniques are vital for assessing purity and resolving stereoisomers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing non-volatile organic compounds. researchgate.net Developing a stability-indicating HPLC method is crucial for determining the purity of this compound and for identifying any related substances or degradation products. chromatographyonline.com A common approach is to use reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a more polar solvent mixture. chemrevlett.com

Method development involves a systematic optimization of several parameters:

Column Selection : A C18 column is often a good starting point for separating small organic molecules. researchgate.net

Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier (like acetonitrile (B52724) or methanol) is typically employed to achieve good separation of impurities with different polarities. pensoft.netchemrevlett.com

Detection : As this compound lacks a strong chromophore, direct UV detection can be challenging. Derivatization with a UV-absorbing agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) for the amine group, can significantly enhance detection sensitivity. researchgate.netlongdom.org Alternatively, detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometers (MS) can be used.

Optimization : Fine-tuning the gradient slope, flow rate, and column temperature is necessary to achieve optimal resolution and symmetric peak shapes. researchgate.net

The following table outlines a representative RP-HPLC method for purity analysis.

| Parameter | Condition |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm (or MS detection) |

| Injection Volume | 10 µL |

Chiral Chromatography for Enantiomeric Purity

This compound possesses two chiral centers, resulting in four possible stereoisomers (two pairs of enantiomers). Determining the enantiomeric purity (or enantiomeric excess, ee) is critical, as different enantiomers can exhibit different biological activities. Chiral chromatography is the most widely used technique for this purpose. gcms.czchromatographyonline.com

This method utilizes a Chiral Stationary Phase (CSP) that can interact differently with each enantiomer, leading to their separation. chromatographyonline.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are highly effective for separating a wide range of chiral compounds, including amines. mdpi.comresearchgate.net

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. nih.gov The difference in the stability of these complexes results in different retention times. chromatographyonline.com Mobile phases in chiral chromatography are often non-polar, consisting of an alkane (like n-hexane) mixed with an alcohol modifier (such as isopropanol (B130326) or ethanol). researchgate.net Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often required to improve peak shape and resolution for amine compounds. nih.govresearchgate.net

The table below shows an example of a chiral HPLC method for separating the enantiomers of a cyclic amine.

| Parameter | Condition |

|---|---|

| Chiral Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Based on the current scientific literature, there is no available information specifically detailing the applications of the chemical compound “this compound” in the areas of advanced materials and catalysis as outlined in the requested structure. Searches for research findings, detailed studies, and applications in asymmetric catalysis, metal-organic frameworks, organocatalysis, and polymer science for this specific compound have not yielded any relevant results.

Therefore, it is not possible to generate an article that adheres to the provided outline and maintains scientific accuracy due to the lack of published research on "this compound" in these contexts.

Applications in Advanced Materials and Catalysis Involving 2 Ethoxycyclopentan 1 Amine Derivatives

Integration into Polymer and Material Science

Amine-Functionalized Polymers and Resins

No research findings were located that describe the incorporation or use of 2-Ethoxycyclopentan-1-amine derivatives in the synthesis or functionalization of polymers and resins.

Applications in Polyurethane Chemistry

There is no available information on the use of this compound or its derivatives as catalysts or reactants in polyurethane chemistry.

Advanced Derivatization for Sensing and Bioanalytical Research

Fluorogenic and Chromogenic Reagents for Amine Detection

No literature was found detailing the synthesis or application of fluorogenic or chromogenic reagents derived from this compound for the detection of amines.

Enhancing Detectability and Selectivity in Complex Matrices

There is no research available on the use of this compound derivatives to enhance the detectability or selectivity of analytical methods in complex matrices.

Table of Compounds

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The future of chemical synthesis lies in the development of environmentally benign and economically viable processes. For a molecule like 2-ethoxycyclopentan-1-amine, this translates to exploring synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. Current research efforts in related areas suggest several promising avenues:

Catalytic Asymmetric Synthesis: A major goal is to develop catalytic asymmetric methods for the direct synthesis of enantiopure this compound. This would be a significant improvement over classical resolution methods, which are inherently inefficient. The development of novel chiral catalysts, potentially based on earth-abundant metals or organocatalysts, will be crucial.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and milder reaction conditions. Exploring enzymes for the stereoselective amination of a suitable cyclopentanone (B42830) precursor or the resolution of a racemic mixture of 2-ethoxycyclopentan-1-ol (B13251770) could provide a greener alternative. ambeed.com

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer advantages in terms of safety, scalability, and process control. The precise control over reaction parameters in a flow reactor can lead to higher yields and purities.

Exploration of New Reactivity Modes and Transformations

The reactivity of this compound is largely dictated by the interplay between the nucleophilic amine and the adjacent ethoxy group on the cyclopentane (B165970) ring. Future research will likely focus on uncovering and exploiting new reactivity patterns:

Ring-Opening and Rearrangement Reactions: The strained five-membered ring could be susceptible to novel ring-opening or rearrangement reactions under specific conditions. Investigating the influence of the ethoxy and amino substituents on these transformations could lead to the synthesis of unique and complex acyclic or larger ring structures. The manipulation of strained rings is a known powerful strategy for accessing valuable chemical frameworks. nih.gov

Directed C-H Functionalization: The development of methods for the selective functionalization of the C-H bonds of the cyclopentane ring, directed by the amine or ethoxy group, would provide a powerful tool for the late-stage modification of the molecule. This could enable the synthesis of a diverse library of derivatives with tailored properties.

Participation in Multicomponent Reactions: Exploring the use of this compound as a component in multicomponent reactions could lead to the rapid and efficient construction of complex molecules from simple starting materials.

Design of Next-Generation Chiral Catalysts and Ligands

The chiral nature of this compound makes it an attractive candidate for development as a ligand or organocatalyst in asymmetric synthesis. sigmaaldrich.com The quest for novel, efficient chiral catalysts and ligands is a continuous effort in several industries. sigmaaldrich.com

Bifunctional Catalysis: The presence of both a Lewis basic amine and a potentially coordinating ethoxy group suggests that derivatives of this compound could act as bifunctional catalysts. tcichemicals.com These catalysts could activate both the electrophile and the nucleophile in a reaction, leading to enhanced reactivity and stereoselectivity. tcichemicals.com

Metal-Ligand Complexes: The amine group can readily coordinate to transition metals, making this compound a potential building block for new chiral ligands. The stereochemistry of the cyclopentane backbone could effectively control the spatial arrangement of the metal center, influencing the outcome of catalytic reactions.

Organocatalysis: The primary amine moiety can participate in various organocatalytic transformations, such as Michael additions and aldol (B89426) reactions. google.com The specific stereoisomer of this compound could be used to induce high levels of enantioselectivity in these reactions. The development of new chiral organocatalysts is a highly anticipated area of research. nih.gov

Advanced Applications in Chemical Biology and Materials Science

The unique structural features of this compound suggest its potential for applications beyond traditional organic synthesis.

Chemical Biology: The primary amine group provides a handle for bioconjugation, allowing the attachment of this compound to biomolecules such as proteins and peptides. nih.gov This could be used to develop novel probes for studying biological processes or as a scaffold for the design of new therapeutic agents. The versatility of primary amines in biological systems makes them an attractive target for developing new chemical tools. nih.gov

Materials Science: The incorporation of this compound into polymers or other materials could impart specific properties. For example, its chirality could be used to create chiral polymers with applications in enantioselective separations or as chiroptical materials. The self-assembly of chiral molecules can lead to the formation of highly ordered supramolecular structures with unique properties. mdpi.com

Integration of Machine Learning and Artificial Intelligence in Compound Design and Process Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research. researchgate.net

Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the properties and reactivity of new molecules like this compound. youtube.com This can help to prioritize synthetic targets and guide experimental design.

Reaction Optimization: AI can be used to optimize reaction conditions for the synthesis of this compound, leading to higher yields and purities while minimizing the number of experiments required. researchgate.net

De Novo Design: AI algorithms can be used to design novel derivatives of this compound with specific desired properties for applications in catalysis, medicine, or materials science.

The integration of these computational tools will undoubtedly accelerate the pace of discovery and innovation in the study of this compound and related compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethoxycyclopentan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For nucleophilic substitution, cyclopentanol derivatives can be treated with ethoxyamine under acidic catalysis. Reaction optimization should include varying temperature (40–80°C), solvent polarity (e.g., THF vs. DCM), and stoichiometric ratios of reagents. Yield monitoring via GC-MS or HPLC is critical, with purification by column chromatography (silica gel, ethyl acetate/hexane gradient). Control experiments (e.g., omitting catalysts) validate mechanistic assumptions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze - and -NMR for amine proton shifts (δ 1.2–2.8 ppm) and ethoxy group signals (δ 3.4–4.0 ppm).

- FT-IR : Confirm N-H stretches (~3300 cm) and C-O-C ether vibrations (~1100 cm).

- HPLC/MS : Use reverse-phase C18 columns with UV detection (210 nm) and ESI-MS for molecular ion validation.

Cross-validate with elemental analysis to ensure stoichiometric consistency .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA and GHS guidelines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis and purification steps.

- Spill Management : Neutralize with citric acid (for liquid spills) and adsorb with inert materials (e.g., vermiculite).

- Storage : Keep in amber glass bottles under nitrogen at 2–8°C.

Reference SDS sheets for emergency exposure protocols (e.g., eye irrigation with saline) .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in novel catalytic systems?